methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a benzylidene moiety substituted with three methoxy groups at the 2, 3, and 5 positions of the aromatic ring. The compound features a conjugated dihydrobenzofuran core with an α,β-unsaturated ketone system (3-oxo group) and a methyl ester functional group. This compound is of interest in medicinal and materials chemistry due to its structural complexity, which may influence photophysical properties or biological activity .
Properties
Molecular Formula |
C21H20O8 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[[(2E)-3-oxo-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H20O8/c1-24-14-7-12(21(27-4)18(10-14)25-2)8-17-20(23)15-6-5-13(9-16(15)29-17)28-11-19(22)26-3/h5-10H,11H2,1-4H3/b17-8+ |
InChI Key |
XNGVAMGRJPMTKO-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,3,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is part of a broader family of benzylidene-substituted dihydrobenzofuran derivatives. Below is a detailed comparison with three closely related compounds (see Table 1 for summarized data).
Substituent Positional Isomerism: 2,3,4-Trimethoxybenzylidene Analog
The compound methyl {[3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () shares the same molecular formula (C₂₁H₂₀O₈) and mass (400.38 g/mol) as the target compound but differs in the placement of methoxy groups on the benzylidene ring (2,3,4 vs. 2,3,5). For example, the 2,3,4-substitution pattern may enhance intermolecular π-π stacking due to closer proximity of methoxy groups, whereas the 2,3,5-isomer may exhibit greater symmetry, influencing its solid-state packing .
Halogen-Substituted Analog: 3-Fluorobenzylidene Derivative
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () replaces the trimethoxybenzylidene group with a 3-fluorobenzylidene moiety. The fluorine atom introduces strong electron-withdrawing effects, reducing electron density on the benzylidene ring compared to methoxy groups. This alteration may decrease solubility in polar solvents but enhance metabolic stability in biological systems. The molecular weight is lower (358.32 g/mol, C₁₉H₁₅FO₆ ) due to the absence of methoxy groups, and the (2Z)-configuration may lead to distinct conformational preferences .
Bulky Alkyl-Substituted Analog: 4-tert-Butylbenzylidene Derivative
The compound methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate () incorporates a 4-tert-butyl group on the benzylidene ring. The tert-butyl substituent significantly increases steric bulk and lipophilicity (molecular weight: 422.46 g/mol, C₂₄H₂₆O₆ ), which may enhance membrane permeability but reduce aqueous solubility. This structural modification could also disrupt crystallinity, making the compound more amenable to amorphous solid dispersions in pharmaceutical formulations .
Table 1: Structural and Molecular Comparison of Analogous Compounds
Research Findings and Implications
- Crystallographic Analysis : Tools like SHELX and ORTEP (–4) are critical for resolving the crystal structures of such compounds. For example, the (2E)-configuration in the target compound likely results in well-defined anisotropic displacement parameters, as visualized via ORTEP-generated ellipsoid models .
- Substituent Effects : Methoxy groups enhance solubility via hydrogen bonding, while halogen or alkyl groups modulate lipophilicity. The 2,3,5-trimethoxy substitution may offer balanced polarity for drug-like properties.
- Synthetic Challenges : The preparation of positional isomers (e.g., 2,3,4- vs. 2,3,5-trimethoxy) requires precise regioselective methoxylation, often achieved via Ullmann coupling or directed ortho-metalation .
Biological Activity
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound that belongs to the class of benzofuran derivatives. This class of compounds has been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of methoxy groups and a carbonyl group contributes to its potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 306.34 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Benzofuran derivatives have shown significant antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that certain benzofuran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound have been shown to inhibit tumor growth in vitro and in vivo.
Anti-inflammatory Activity
Many benzofuran compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Case Studies
- Case Study on Antioxidant Activity : A study demonstrated that a related benzofuran derivative significantly reduced oxidative stress markers in human cell lines, suggesting potential therapeutic applications in oxidative stress-related conditions.
- Case Study on Anticancer Activity : Another investigation reported that a similar compound inhibited the proliferation of breast cancer cells through apoptosis induction via the mitochondrial pathway.
Q & A
Q. What are the standard synthetic routes for preparing methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of a substituted salicylaldehyde (e.g., 3-amino-4-hydroxybenzoate derivatives) with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone under reflux in acetone with anhydrous K₂CO₃ to form the benzofuran core .
- Step 2 : Introduction of the methoxyacetate group via nucleophilic substitution or esterification. For example, methyl oxyacetate derivatives can be coupled to the benzofuran intermediate using DIPEA (diisopropylethylamine) as a base at 35°C for 24–48 hours .
- Purification : Flash column chromatography and recrystallization (e.g., petroleum ether) are recommended for isolating the final product .
Q. How is the structural integrity of this compound validated after synthesis?
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for analogous benzofuran derivatives .
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify the presence of key groups (e.g., methoxy, benzylidene, ester carbonyl). For example, the 3-oxo group in benzofuran typically appears as a singlet at ~δ 7.8 ppm in ¹H NMR .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass .
Q. What are the primary challenges in optimizing reaction yields for this compound?
- Side reactions : Competing cyclization or over-substitution at reactive sites (e.g., the 6-position oxygen in benzofuran). Use controlled stoichiometry and stepwise temperature gradients (e.g., 35°C for initial coupling, then reflux for cyclization) .
- Solvent selection : Polar aprotic solvents like DMF or acetone improve solubility of intermediates but may require rigorous drying to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?
- Steric hindrance : The 2,3,5-trimethoxybenzylidene group at the 2-position restricts nucleophilic attack at adjacent sites, favoring regioselective modifications at the 6-oxyacetate moiety .
- Electronic effects : Electron-withdrawing groups (e.g., the 3-oxo group) activate the benzofuran ring for electrophilic substitutions, while methoxy groups enhance resonance stabilization .
- Case study : Analogous compounds with halogen substituents show improved stability in cross-coupling reactions, suggesting potential for functionalizing the trimethoxybenzylidene moiety .
Q. What analytical methods are critical for resolving contradictions in spectral data for this compound?
- Contradiction example : Discrepancies in carbonyl peak positions (ester vs. benzofuran ketone) in IR or NMR spectra.
- Resolution :
- Use 2D NMR (e.g., HSQC, HMBC) to correlate carbonyl carbons with neighboring protons .
- Compare with structurally validated analogs (e.g., methyl 2-substituted benzoxazole carboxylates) to assign peaks accurately .
Q. How can computational modeling aid in predicting the compound’s biological activity?
- Docking studies : Model interactions with target enzymes (e.g., cytochrome P450 or kinases) using the trimethoxybenzylidene group as a hydrophobic anchor .
- SAR analysis : Compare with bioactive dihydrobenzofuran derivatives (e.g., podophyllotoxin analogs) to identify critical substituents for activity .
- DFT calculations : Predict electron density maps to optimize substituent placement for enhanced binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
